
7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is a complex organic compound with a molecular formula of C25H44N4O2S This compound belongs to the purine family, which are nitrogenous bases found in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione typically involves multiple steps, starting with the base purine structure. The process may include:
Alkylation: Introduction of the hexadecyl group to the purine core.
Methylation: Addition of the methyl group at the 3-position.
Sulfanyl Group Addition: Introduction of the 2-methylpropylsulfanyl group at the 8-position.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity. The process would also involve purification steps to remove any by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the purine ring or the alkyl chain.
Substitution Reactions: Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution Reactions: Using nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced purine derivatives or shorter alkyl chains.
Substitution Products: Various functionalized purine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the interaction with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism by which 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione exerts its effects would depend on its specific application. It may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity through various pathways.
Comparaison Avec Des Composés Similaires
7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione: Similar structure but with a different sulfanyl group.
7-Hexadecyl-3-methyl-8-(2-oxo-propylsulfanyl)-3,7-dihydro-purine-2,6-dione: Similar structure but with an oxo group in the sulfanyl substituent.
Uniqueness: 7-Hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione is unique due to its specific combination of a long alkyl chain and a sulfur-containing substituent, which may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
368888-98-6 |
|---|---|
Formule moléculaire |
C26H46N4O2S |
Poids moléculaire |
478.74 |
Nom IUPAC |
7-hexadecyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C26H46N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30-22-23(27-26(30)33-20-21(2)3)29(4)25(32)28-24(22)31/h21H,5-20H2,1-4H3,(H,28,31,32) |
Clé InChI |
YKMMUEMOAOBXOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Anilino(sulfanyl)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2944580.png)
![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2944581.png)
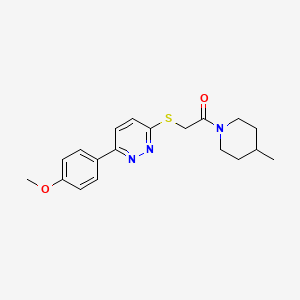
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2944588.png)
![N-[(3-bromophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2944589.png)
![N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide](/img/structure/B2944590.png)
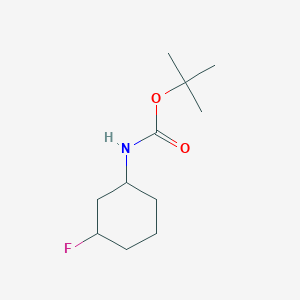
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944595.png)
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
![3-[(3-Nitrobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2944597.png)
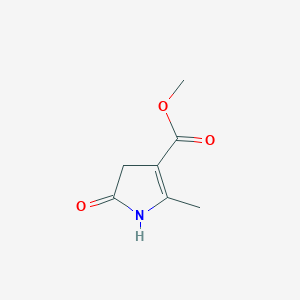
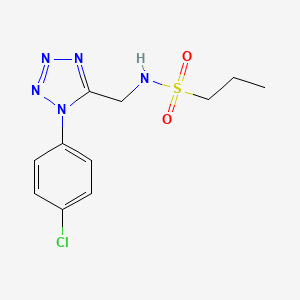
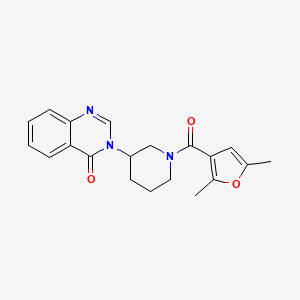
![13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2944603.png)
